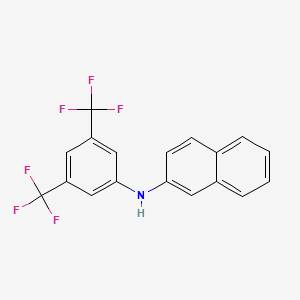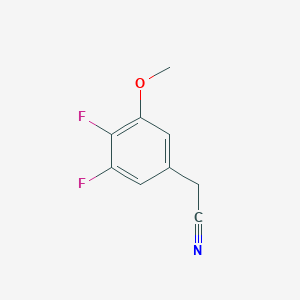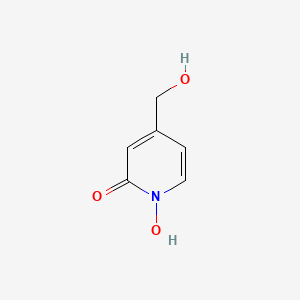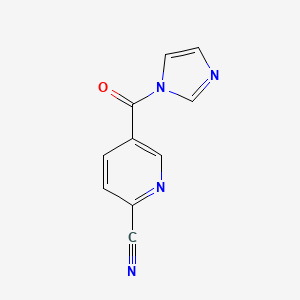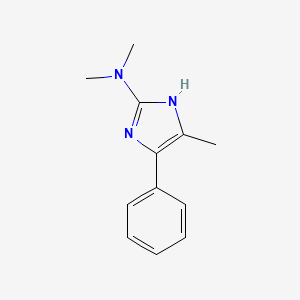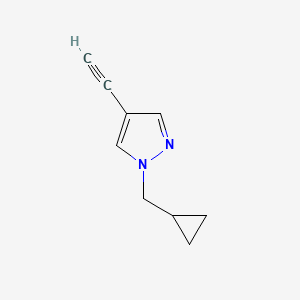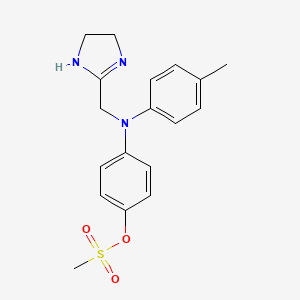
4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate is a complex organic compound that features an imidazole ring, a tolyl group, and a methanesulfonate ester. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce more saturated imidazole derivatives .
Applications De Recherche Scientifique
4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and other biochemical pathways. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
- 1H-Imidazole, 4,5-dihydro-2-methyl-
- 2-Imidazoline, 2-methyl-
Uniqueness
Compared to similar compounds, 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate is unique due to its combination of an imidazole ring, a tolyl group, and a methanesulfonate ester. This unique structure imparts specific chemical and biological properties that are not found in other imidazole derivatives .
Propriétés
Formule moléculaire |
C18H21N3O3S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
[4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenyl] methanesulfonate |
InChI |
InChI=1S/C18H21N3O3S/c1-14-3-5-15(6-4-14)21(13-18-19-11-12-20-18)16-7-9-17(10-8-16)24-25(2,22)23/h3-10H,11-13H2,1-2H3,(H,19,20) |
Clé InChI |
ZSLCXPFYYSRNQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC=C(C=C3)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
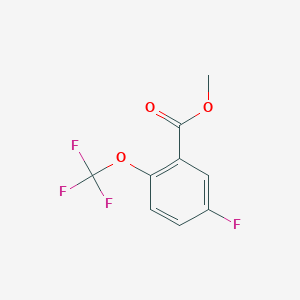

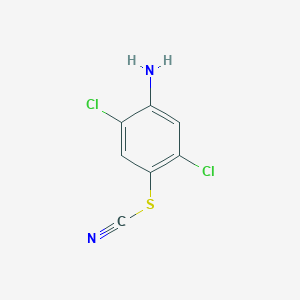
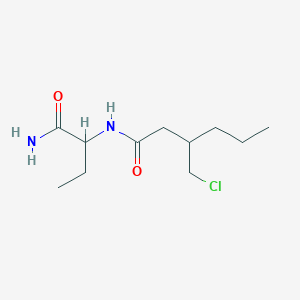

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
